1,8-Diisocianatoctano

Descripción general

Descripción

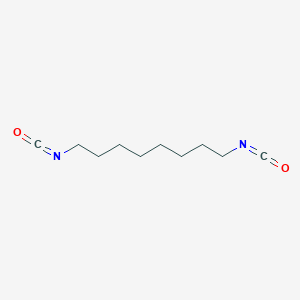

1,8-Diisocyanatooctane, also known as octamethylene diisocyanate, is an organic compound with the molecular formula OCN(CH₂)₈NCO. It is a diisocyanate, which means it contains two isocyanate groups (-NCO) attached to an octane chain. This compound is primarily used in the production of polyurethanes and other polymers due to its ability to react with compounds containing active hydrogen atoms, such as alcohols and amines .

Aplicaciones Científicas De Investigación

1,8-Diisocyanatooctane has several scientific research applications, including:

Polyurethane Production: Used as a key component in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.

Surface Coatings: Used in the production of repellency coatings, lubrication coatings, particle modification coatings, adhesion promotion coatings, and fluorescent coatings.

Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering due to its ability to form biocompatible polymers.

Mecanismo De Acción

Target of Action

1,8-Diisocyanatooctane, also known as Octamethylene diisocyanate , is primarily used as a cross-linker in the fabrication of polyurethane . Its primary targets are the components of polyurethane that it helps to cross-link, thereby enhancing the material’s properties.

Pharmacokinetics

For example, it has a boiling point of 156°C at 15 mmHg and a density of 1.007 g/mL at 25°C .

Action Environment

The action of 1,8-Diisocyanatooctane is influenced by environmental factors such as temperature and humidity. For instance, the reaction rate between 1,8-Diisocyanatooctane and polyols can be accelerated at higher temperatures. Additionally, isocyanates can react with water to form amines and carbon dioxide, so the reaction must be carried out in a dry environment to prevent unwanted side reactions .

Disclaimer: This information is based on the current understanding and usage of 1,8-Diisocyanatooctane in industrial processes. It is always recommended to handle such compounds with appropriate safety measures due to their potential hazards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,8-Diisocyanatooctane can be synthesized through the phosgenation of 1,8-diaminooctane. The reaction involves the following steps:

Formation of Carbamoyl Chloride: 1,8-diaminooctane reacts with phosgene (COCl₂) to form 1,8-bis(carbamoyl chloride)octane.

Formation of Isocyanate: The intermediate 1,8-bis(carbamoyl chloride)octane is then treated with a base, such as triethylamine, to form 1,8-diisocyanatooctane.

Industrial Production Methods

In industrial settings, the production of 1,8-diisocyanatooctane typically involves the use of phosgene and 1,8-diaminooctane under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as toluene or chlorobenzene, and the product is purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions

1,8-Diisocyanatooctane undergoes several types of chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes and with amines to form ureas.

Polymerization: Reacts with polyols to form polyurethanes.

Hydrolysis: Reacts with water to form amines and carbon dioxide.

Common Reagents and Conditions

Alcohols: Reacts with alcohols under mild conditions to form urethanes.

Amines: Reacts with amines at room temperature to form ureas.

Water: Reacts with water at room temperature to form amines and carbon dioxide.

Major Products

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from the hydrolysis reaction.

Comparación Con Compuestos Similares

Similar Compounds

Hexamethylene Diisocyanate: Contains six carbon atoms in the chain and is used in similar applications.

1,4-Diisocyanatobutane: Contains four carbon atoms in the chain and is used in the production of polyurethanes.

1,12-Diisocyanatododecane: Contains twelve carbon atoms in the chain and is used in the production of polyurethanes.

Uniqueness

1,8-Diisocyanatooctane is unique due to its eight-carbon chain, which provides a balance between flexibility and rigidity in the resulting polymers. This makes it suitable for a wide range of applications, including flexible foams, rigid foams, and elastomers .

Actividad Biológica

1,8-Diisocyanatooctane (DIO) is a compound with significant potential in various biological applications, particularly in the synthesis of polyurethanes and other polymers. This article examines its biological activity, focusing on its chemical properties, synthesis methods, and potential impacts on health and the environment.

1,8-Diisocyanatooctane has the molecular formula and a molecular weight of 196.25 g/mol. It is characterized by:

- Boiling Point : 156 °C (at 15 mmHg)

- Melting Point : 141-144 °C

- Density : 1 g/cm³ at 20 °C

- UN Number : 2206

- ADR Classification : 6.1, II (toxic substances) .

Synthesis and Polymerization

DIO is primarily used in the production of bio-based thermoplastic polyurethanes (TPUs). Recent studies have explored the synthesis of TPUs using DIO alongside other diisocyanates. For example, a study demonstrated that DIO can be combined with fatty acid-based diisocyanates to create thermoplastic polyurethanes with enhanced thermal and mechanical properties. The polymerization typically occurs via a one-step solution method at elevated temperatures, utilizing catalysts to facilitate the reaction .

Cytotoxicity Studies

Research indicates that diisocyanates like DIO can exhibit cytotoxic effects. A study highlighted that exposure to DIO can lead to cellular damage in various cell lines, emphasizing the need for careful handling due to its potential toxicity .

Allergic Reactions

Diisocyanates are known allergens, and DIO is no exception. Sensitization can occur upon inhalation or dermal contact, leading to respiratory issues or skin reactions in susceptible individuals. The mechanism involves the formation of isocyanate adducts with proteins, triggering an immune response .

Case Studies

- Thermoplastic Polyurethanes : A case study investigated the properties of TPUs synthesized from DIO and other bio-based materials. The resulting polymers showed improved mechanical strength and thermal stability compared to traditional petroleum-based alternatives. The study concluded that incorporating DIO enhances the performance characteristics of bio-based TPUs while reducing environmental impact .

- Environmental Impact Assessment : Another study focused on the environmental implications of using DIO in industrial applications. It assessed the biodegradability of polyurethane products derived from DIO, finding that while these materials are less toxic than their petroleum-based counterparts, they still pose risks if not managed properly during disposal .

Comparative Analysis of Diisocyanates

A comparison table summarizes key biological activities and properties of various diisocyanates including DIO:

| Diisocyanate | Toxicity Level | Allergic Potential | Thermal Stability | Biodegradability |

|---|---|---|---|---|

| 1,8-Diisocyanatooctane | Moderate | High | High | Moderate |

| Hexamethylene Diisocyanate (HDI) | High | High | Very High | Low |

| Toluene Diisocyanate (TDI) | High | Very High | Moderate | Low |

Propiedades

IUPAC Name |

1,8-diisocyanatooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPKOUOXSNGVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=C=O)CCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369847 | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-86-4 | |

| Record name | Octamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,8-diisocyanatooctane contribute to the formation of the IPN described in the research?

A: 1,8-Diisocyanatooctane acts as a crosslinking agent in the synthesis of the poly-L-lysine (PLL) and ultra-high molecular weight polyethylene (UHMWPE) IPN. [] The research describes a multi-step process:

Q2: What analytical techniques were employed to confirm the successful incorporation of 1,8-diisocyanatooctane and formation of the IPN?

A2: The research utilized a combination of techniques to confirm the successful synthesis of the IPN and the role of 1,8-diisocyanatooctane:

- FTIR Spectroscopy: The presence of PLL after the crosslinking step was confirmed by the appearance of characteristic peaks in the FTIR spectra. This indicated that the 1,8-diisocyanatooctane successfully reacted with the PLL and incorporated it into the material. []

- SEM Imaging: Scanning electron microscopy revealed a morphology dominated by PLL spheres on the material's surface. This observation suggested successful crosslinking by 1,8-diisocyanatooctane, as the PLL remained adhered to the UHMWPE and formed distinct structures rather than being washed away. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.